molecular formula C7H6N2O B1175358 1H-Benzimidazole,3-oxide(9CI) CAS No. 18916-43-3

1H-Benzimidazole,3-oxide(9CI)

Cat. No.: B1175358
CAS No.: 18916-43-3
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzimidazole,3-oxide(9CI) is a heterocyclic organic compound featuring a benzimidazole core with an oxygen atom at the 3-position N-oxide. Its molecular formula is C₇H₆N₂O, and it serves as a precursor or structural motif for numerous derivatives with varied biological and industrial applications. Benzimidazole derivatives are renowned for their pharmacological activities, including antifungal, antimicrobial, and anticancer properties . The 3-oxide functional group enhances electronic delocalization, influencing reactivity and interaction with biological targets or metal ions .

Properties

CAS No.

18916-43-3

Molecular Formula

C7H6N2O

Synonyms

1H-Benzimidazole,3-oxide(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1H-Benzimidazole,3-oxide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties References
1H-Benzimidazole,3-oxide(9CI) None (parent compound) C₇H₆N₂O 134.14 Intermediate for pharmaceuticals, metal coordination studies
1H-Benzimidazole-2-carboxylicacid,1-hydroxy-,3-oxide(9CI) 2-carboxylic acid, 1-hydroxy C₈H₆N₂O₄ 194.14 Research reagent; potential bioactive intermediate
1H-Benzimidazole,5-chloro-,3-oxide(9CI) 5-Cl C₇H₅ClN₂O 168.58 Commercial R&D use; structural analog for pesticidal activity
1H-Benzimidazole,2-methyl-5-nitro-,3-oxide(9CI) 2-methyl, 5-nitro C₈H₇N₃O₃ 193.16 Industrial research; nitro group enhances reactivity and potential mutagenicity
1H-Benzimidazole,4-methyl-5-nitro-(9CI) 4-methyl, 5-nitro C₈H₇N₃O₂ 177.16 Pharmaceutical intermediate; structural isomer with varied electronic effects
Fuberidazole (2-(2-furanyl)-1H-benzimidazole) 2-furanyl C₁₁H₈N₂O 184.20 Fungicide; agricultural use
Thiabendazole (2-(4-thiazolyl)-1H-benzimidazole) 4-thiazolyl C₁₀H₇N₃S 201.24 Insecticide; broad-spectrum antiparasitic

Structural and Electronic Effects

  • Substituent Influence: Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and chloro (-Cl) groups at the 5-position (e.g., 5-chloro and 5-nitro derivatives) increase electrophilicity, enhancing reactivity in nucleophilic substitutions . These groups also stabilize negative charges, affecting solubility and binding in biological systems.
  • 3-Oxide Functional Group :
    The N-oxide at position 3 enhances polarity and hydrogen-bonding capacity, improving solubility in aqueous environments. This feature is critical in medicinal chemistry for drug bioavailability . It also facilitates coordination with transition metals (e.g., Cu(II), Zn(II)), making these derivatives valuable in catalysis and metallodrug design .

Physicochemical Properties

  • Molecular Weight and Solubility: Derivatives with polar substituents (e.g., -COOH, -NO₂) exhibit higher molecular weights and improved water solubility compared to the parent compound. For example, the 2-carboxylic acid derivative (C₈H₆N₂O₄) is more soluble than the non-polar 2-methyl-5-nitro analog .
  • Stability: Nitro-substituted derivatives may decompose under acidic conditions, releasing toxic byproducts (e.g., NOx gases), as observed in purine-6-sulfonate 3-oxide hydrolysis .

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